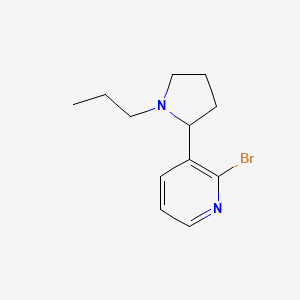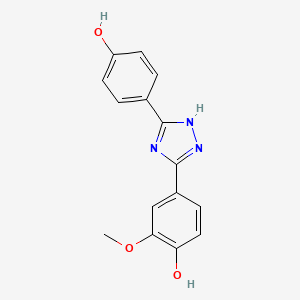
3,3-Difluoro-5-methoxyindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-5-methoxyindolin-2-one typically involves the introduction of fluorine atoms into the indolin-2-one structure. One common method involves the use of sodium formaldehyde sulfoxylate as a reducing agent in an aqueous solution of N,N-dimethylformamide and water. This reaction leads to the formation of the desired product through intramolecular radical cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluoro-5-methoxyindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups in place of the fluorine atoms or methoxy group.
Aplicaciones Científicas De Investigación
3,3-Difluoro-5-methoxyindolin-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, with studies exploring its use in drug development and disease treatment.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, including the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-5-methoxyindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 3,3-Difluoro-5-methylindolin-2-one
- 3,3-Difluoroindolin-2-one
- 5-Methoxyindolin-2-one
Comparison: 3,3-Difluoro-5-methoxyindolin-2-one is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical properties compared to similar compounds. For example, the methoxy group can influence the compound’s reactivity and solubility, while the fluorine atoms can affect its stability and interactions with other molecules .
Propiedades
Fórmula molecular |
C9H7F2NO2 |
|---|---|
Peso molecular |
199.15 g/mol |
Nombre IUPAC |
3,3-difluoro-5-methoxy-1H-indol-2-one |
InChI |
InChI=1S/C9H7F2NO2/c1-14-5-2-3-7-6(4-5)9(10,11)8(13)12-7/h2-4H,1H3,(H,12,13) |
Clave InChI |
XYAYQNRFHYSMJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=O)C2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


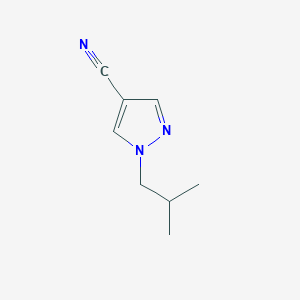

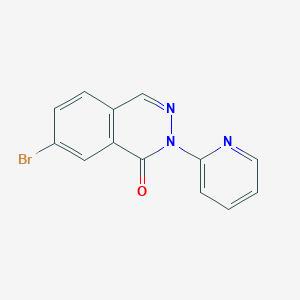

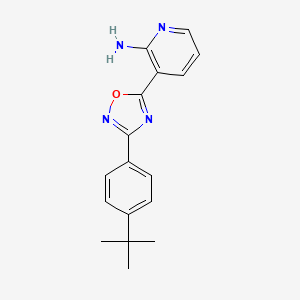

![2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11798456.png)
